molecular formula C12H9N3 B14766583 7-(Pyrimidin-5-yl)-1H-indole

7-(Pyrimidin-5-yl)-1H-indole

Cat. No.: B14766583
M. Wt: 195.22 g/mol
InChI Key: KNUUREUAYBAWLS-UHFFFAOYSA-N
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Description

7-(Pyrimidin-5-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyrimidin-5-yl)-1H-indole typically involves the condensation of an indole derivative with a pyrimidine precursor. One common method includes the reaction of 5-bromoindole with a pyrimidine derivative under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Pyrimidin-5-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Both the indole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted indole and pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

7-(Pyrimidin-5-yl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Pyrimidin-5-yl)-1H-indole depends on its specific biological target. For instance, in anticancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The compound can interact with molecular targets such as kinases or receptors, leading to the modulation of cellular processes like apoptosis or cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Pyrimidin-5-yl)-1H-indole is unique due to its dual-ring structure, which allows it to interact with multiple biological targets. This structural feature enhances its potential as a versatile scaffold in drug discovery and development.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

7-pyrimidin-5-yl-1H-indole

InChI

InChI=1S/C12H9N3/c1-2-9-4-5-15-12(9)11(3-1)10-6-13-8-14-7-10/h1-8,15H

InChI Key

KNUUREUAYBAWLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CN=CN=C3)NC=C2

Origin of Product

United States

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